molecular formula C11H17N3O4S B8485229 tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate

tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate

Cat. No.: B8485229
M. Wt: 287.34 g/mol
InChI Key: CNSOUSCIIHECDS-UHFFFAOYSA-N
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Description

tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate is a chemical compound with a complex structure that includes a thiazole ring, a carbamate group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate typically involves multiple steps, including the formation of the thiazole ring and the introduction of the carbamate and tert-butyl ester groups. Common reagents used in these reactions include thionyl chloride, methanol, and tert-butyl chloroformate. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may produce a more hydrogenated molecule. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique chemical properties may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutics.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring and carbamate group can form stable complexes with proteins and enzymes, modulating their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
  • tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate has a unique combination of functional groups that confer distinct chemical properties

Properties

Molecular Formula

C11H17N3O4S

Molecular Weight

287.34 g/mol

IUPAC Name

tert-butyl N-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(16)13-9-12-7(6-19-9)8(15)14(4)17-5/h6H,1-5H3,(H,12,13,16)

InChI Key

CNSOUSCIIHECDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-tert-butoxycarbonylamino-thiazole-4-carboxylic acid (14 g, 0.0573 mol), 2-chloro-4,6-dimethoxy-1,3,5-triazine (10.06 g, 0.0573 mol) and N-methyl morpholine (5.79 g, 0.0573 mol) in tetrahydrofuran was stirred for 2 hours at room temperature. N,O-Dimethylhydroxylamine hydrochloride (5.59 g, 0.0573 mmol) and triethylamine (5.59 g, 0.0573 mol) were added and the mixture was stirred for 3 days. The reaction mixture was evaporated and ethyl acetate was added. The reaction mixture was washed with 1 N aqueous hydrochloric acid and then washed with saturated aqueous sodium bicarbonate. [4-(Methoxy-methyl-carbamoyl)-thiazol-2-yl]-carbamic acid tert-butyl ester (14.5 g, 88%) was obtained as a tan tar after drying (magnesium sulfate) and evaporation.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
10.06 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
5.59 g
Type
reactant
Reaction Step Two
Quantity
5.59 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-thiazole-4-carboxylic acid (10.44 g, 42.74 mmol), N,O-dimethylhydroxylamine hydrochloride (5.0 g, 51.26 mmol), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (9.83 g, 51.28 mmol), 1-hydroxybenzotriazole hydrate (6.93 g, 51.28 mmol), triethylamine (7.15 ml, 51.28 mmol) and 4-(dimethylamino)pyridine (1.04 g, 8.52 mmol) were combined in dichloromethane (200 mL) and stirred overnight at room temperature. The resulting solution was poured into ethyl acetate and washed with 0.2 M aqueous hydrochloric acid, water, brine and dried over magnesium sulfate. Solvent was removed and the crude was by purified over silica gel eluted with 80% v/v ethyl acetate in hexane to give [4-(methoxy-methyl-carbamoyl)-thiazol-2-yl]-carbamic acid tert-butyl ester as a foam (17.0 g, 95%).
Quantity
10.44 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.83 g
Type
reactant
Reaction Step Three
Quantity
6.93 g
Type
reactant
Reaction Step Four
Quantity
7.15 mL
Type
reactant
Reaction Step Five
Quantity
1.04 g
Type
catalyst
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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